

spectroscopic analysis of 4-iodobenzohydrazide (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **4-Iodobenzohydrazide**

Cat. No.: **B1296084**

[Get Quote](#)

Spectroscopic Analysis of 4-Iodobenzohydrazide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic analysis of **4-iodobenzohydrazide**, a compound of interest in medicinal chemistry and drug development. While experimental data for this specific molecule is not readily available in public databases, this document outlines the expected spectroscopic characteristics based on the analysis of analogous compounds and established principles of NMR, IR, and mass spectrometry. This guide also details the standard experimental protocols for these analytical techniques.

Molecular Structure and Spectroscopic Overview

4-Iodobenzohydrazide ($C_7H_7IN_2O$, CAS RN: 39115-95-2) possesses a well-defined structure amenable to spectroscopic characterization. The key structural features include a para-substituted iodobenzene ring and a hydrazide functional group (-CONHNH₂). These components will give rise to characteristic signals in ¹H NMR, ¹³C NMR, IR, and mass spectra, allowing for its unambiguous identification and structural verification.

Caption: Molecular structure of **4-iodobenzohydrazide** with atom numbering for NMR assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Expected ¹H NMR Data

The ¹H NMR spectrum of **4-iodobenzohydrazide** in a common deuterated solvent like DMSO-d₆ is expected to show distinct signals for the aromatic protons and the hydrazide NH and NH₂ protons.

Proton Assignment	Expected Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
H-2, H-6	7.6 - 7.8	Doublet	~8.5
H-3, H-5	7.8 - 8.0	Doublet	~8.5
-CONH-	9.5 - 10.5	Singlet (broad)	-
-NH ₂	4.0 - 5.0	Singlet (broad)	-

Note: Chemical shifts are predictions and can vary based on solvent and concentration.

Expected ¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

Carbon Assignment	Expected Chemical Shift (δ, ppm)
C=O	165 - 170
C-1	130 - 135
C-2, C-6	128 - 132
C-3, C-5	137 - 140
C-4 (C-I)	95 - 100

Note: Chemical shifts are predictions and can vary based on solvent.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to bond vibrations.

Expected IR Absorption Data

Vibrational Mode	Expected Wavenumber (cm ⁻¹)	Intensity
N-H Stretch (amide and amine)	3200 - 3400	Medium, Broad
C-H Stretch (aromatic)	3000 - 3100	Medium
C=O Stretch (amide I)	1640 - 1680	Strong
N-H Bend (amide II)	1510 - 1550	Medium
C=C Stretch (aromatic)	1450 - 1600	Medium to Weak
C-N Stretch	1200 - 1350	Medium
C-I Stretch	500 - 600	Medium to Weak

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation.

Expected Mass Spectrometry Data

For **4-iodobenzohydrazide** (Molecular Weight: 261.97 g/mol), the following ions are expected in an electron ionization (EI) mass spectrum:

m/z	Proposed Fragment Ion	Significance
262	$[C_7H_7IN_2O]^+$	Molecular Ion (M^+)
231	$[C_7H_6IO]^+$	Loss of $-NH_2NH_2$
204	$[C_6H_4I]^+$	Loss of $-CONHNH_2$
127	$[I]^+$	Iodine cation
104	$[C_7H_6O]^+$	Benzoyl cation
77	$[C_6H_5]^+$	Phenyl cation

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of **4-iodobenzohydrazide**.

NMR Spectroscopy

Sample Preparation:

- Weigh approximately 5-10 mg of **4-iodobenzohydrazide**.
- Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry vial.
- Transfer the solution to a standard 5 mm NMR tube.

Instrumentation and Data Acquisition:

- Spectrometer: A 400 MHz or 500 MHz NMR spectrometer.
- ¹H NMR:
 - Acquire the spectrum at room temperature.
 - Use a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.

- Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
- ^{13}C NMR:
 - Acquire the spectrum using proton decoupling.
 - A larger number of scans will be required (e.g., 1024 or more) due to the low natural abundance of ^{13}C .
 - Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

Data Processing:

- Apply Fourier transformation to the acquired free induction decay (FID).
- Phase correct the spectrum.
- Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., DMSO at 2.50 ppm for ^1H and 39.52 ppm for ^{13}C).
- Integrate the peaks in the ^1H NMR spectrum.

IR Spectroscopy

Sample Preparation (KBr Pellet Method):

- Grind a small amount (1-2 mg) of **4-iodobenzohydrazide** with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
- Place a portion of the mixture into a pellet press.
- Apply pressure to form a thin, transparent KBr pellet.

Instrumentation and Data Acquisition:

- Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.

- Acquire a background spectrum of the empty sample compartment.
- Place the KBr pellet in the sample holder and acquire the sample spectrum.
- Typically, 16 or 32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm^{-1} .

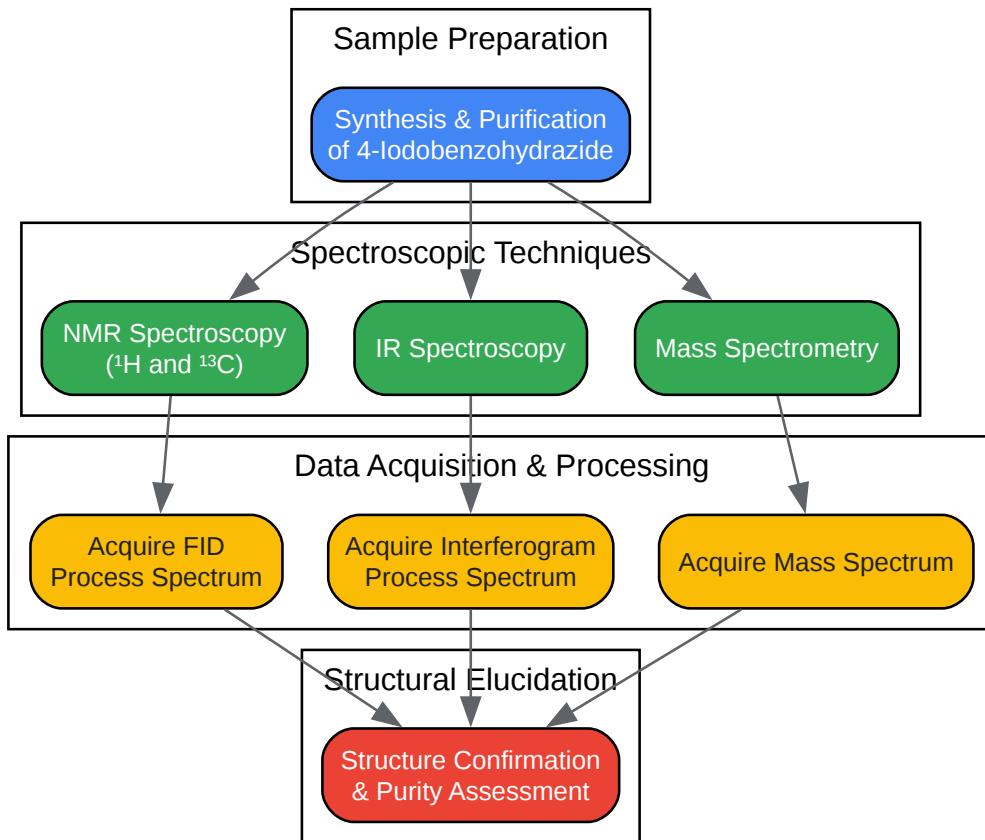
Mass Spectrometry

Sample Preparation:

- Prepare a dilute solution of **4-iodobenzohydrazide** (e.g., 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

Instrumentation and Data Acquisition (Electron Ionization - Mass Spectrometry):

- Mass Spectrometer: A mass spectrometer equipped with an electron ionization (EI) source, coupled to a gas chromatograph (GC-MS) or with a direct insertion probe.
- Ionization: Use a standard electron energy of 70 eV.
- Mass Analyzer: Scan a mass range appropriate for the expected molecular ion and fragments (e.g., m/z 50-300).


Data Analysis:

- Identify the molecular ion peak.
- Analyze the fragmentation pattern to identify characteristic fragment ions.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **4-iodobenzohydrazide**.

General Workflow for Spectroscopic Analysis

[Click to download full resolution via product page](#)

Caption: Workflow for the spectroscopic analysis and structural elucidation of a chemical compound.

This guide provides a comprehensive framework for the spectroscopic analysis of **4-iodobenzohydrazide**. While based on well-established principles, experimental verification is crucial for definitive structural confirmation.

- To cite this document: BenchChem. [spectroscopic analysis of 4-iodobenzohydrazide (NMR, IR, Mass Spec)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1296084#spectroscopic-analysis-of-4-iodobenzohydrazide-nmr-ir-mass-spec>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com